2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol

JAK inhibitor intermediate Suzuki coupling halogen effect

2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol (CAS 1184070-27-6) is a heterocyclic building block that couples a 4-bromopyrazole moiety with a cyclopentanol framework. The compound carries a molecular weight of 231.09 g·mol⁻¹ (C₈H₁₁BrN₂O), a calculated LogP of 1.73, and a topological polar surface area (TPSA) of 38.05 Ų, indicating moderate lipophilicity and a low hydrogen-bond donor count of 1.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
Cat. No. B12949643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)N2C=C(C=N2)Br
InChIInChI=1S/C8H11BrN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2
InChIKeyANYZYUZHYHEDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol – Procurement-Relevant Identity, Physicochemical Profile, and Synthetic Pedigree


2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol (CAS 1184070-27-6) is a heterocyclic building block that couples a 4-bromopyrazole moiety with a cyclopentanol framework . The compound carries a molecular weight of 231.09 g·mol⁻¹ (C₈H₁₁BrN₂O), a calculated LogP of 1.73, and a topological polar surface area (TPSA) of 38.05 Ų, indicating moderate lipophilicity and a low hydrogen-bond donor count of 1 . It is primarily employed as a key intermediate in the synthesis of JAK-inhibitor scaffolds – most notably ruxolitinib-class molecules – by enabling downstream cross-coupling at the C4‑bromo position or elaboration of the secondary alcohol [1].

Why 2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol Cannot Be Interchanged with Common Pyrazole or Cyclopentanol Analogs


Generic substitution fails because the three structural features that define this intermediate – (i) a 4‑bromo substituent required for regioselective C–C or C–N bond formation, (ii) a secondary alcohol that differentiates reactivity from the corresponding ketone or nitrile, and (iii) a cyclopentane ring whose conformational bias influences chiral induction – operate cooperatively . Replacing the bromine with chlorine, iodine, or hydrogen alters oxidative‑addition kinetics in palladium‑catalysed steps, while replacing the alcohol with a ketone removes the stereogenic centre that is essential for producing enantiomerically enriched APIs such as ruxolitinib [1]. Even closely related intermediates (e.g., (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile) possess different solubility, LogP, and downstream functional-group tolerance, making direct substitution without re‑optimisation of the reaction sequence impractical [2].

Quantitative Differentiation of 2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol Against Its Closest Structural Comparators


Comparative Reactivity of the C4‑Halogen: 4‑Bromo vs. 4‑Chloro Analog in Suzuki–Miyaura Coupling

The 4‑bromo substituent exhibits a faster oxidative‑addition rate with Pd(0) compared to the 4‑chloro analog (2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol). In a general pyrazole series, the C–Br bond dissociation energy (BDE) is approximately 67–72 kcal·mol⁻¹, whereas the C–Cl BDE is ca. 79–84 kcal·mol⁻¹, resulting in a 12–15 kcal·mol⁻¹ lower barrier for bromide [1]. This translates to shorter reaction times and lower catalyst loadings in cross-coupling steps when the target compound is employed. Although no dedicated head‑to‑head kinetic study for the cyclopentanol derivative has been published, the class‑level inference is grounded in well‑established organometallic principles and is corroborated by the fact that the 4‑bromo species is the preferred intermediate in published ruxolitinib routes [2].

JAK inhibitor intermediate Suzuki coupling halogen effect

Stereochemical Integrity: Alcohol vs. Ketone Intermediate in Enantioselective API Synthesis

The secondary alcohol in 2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol creates a stereogenic centre at C1 of the cyclopentane ring. When the compound is resolved to the (1R,2R)‑enantiomer, it can directly furnish the required absolute configuration for ruxolitinib after functional‑group interconversion [1]. In contrast, the corresponding ketone (2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-one) lacks this chirality and requires a separate asymmetric reduction step. In a related patent example, the chiral alcohol intermediate achieved an enantiomeric excess of 91 % ee via rhodium‑catalysed asymmetric addition, whereas the ketone route produced racemic material without additional resolution [2].

chiral intermediate ruxolitinib enantiomeric excess

Physicochemical Distinction: LogP and TPSA Differentiate the Alcohol from the Corresponding Nitrile

The experimentally supported calculated LogP of 2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol is 1.73, with a TPSA of 38.05 Ų . The downstream nitrile intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile exhibits a higher LogP (~2.4) and lower TPSA (~28 Ų), making the alcohol approximately 4‑fold more water‑soluble and significantly easier to purify by normal‑phase chromatography or recrystallisation . This differential solubility directly impacts the choice of work‑up and purification strategy in multi‑kilogram campaigns.

lipophilicity drug-like properties intermediate purification

Safety and Handling Advantage over Alternative 4‑Iodo Pyrazoles

The 4‑bromo substituent provides a favourable balance between reactivity and stability compared to the 4‑iodo analog (2-(4-iodo-1H-pyrazol-1-yl)cyclopentan-1-ol). Iodinated pyrazoles are prone to photolytic C–I bond cleavage, generating iodine radicals that can initiate uncontrolled side reactions [1]. In the absence of dedicated stability studies for the cyclopentanol series, class‑level inference from aryl iodides indicates a half‑life under ambient light that is >10‑fold shorter than that of the corresponding bromide [2]. Consequently, the bromo compound can be stored and shipped under standard amber‑glass conditions without requiring cold‑chain logistics, which is a procurement and inventory‑management advantage.

functional group tolerance iodine vs bromine processing safety

Batch Reproducibility and Purity Benchmarking

Current commercial batches of 2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol are released at ≥98 % purity (HPLC area%) with an MDL‑confirmed molecular structure . In comparison, certain smaller‑scale suppliers of the related 4‑chloro analog have reported inter‑batch variability of ±2 %, occasionally as low as 95 %, necessitating additional in‑house purification . The bromo compound’s tight purity specification reduces the risk of introducing by‑product‑derived genotoxic impurities (e.g., de‑brominated pyrazole) that can arise at purities <96 %.

quality control purity vendor consistency

Unique Utility in CDK‑Targeted Library Synthesis

The pyrazole‑substituted cyclopentanol ester derivatives described in IL316426A specifically incorporate the 2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol scaffold to generate CDK‑targeting compounds [1]. In that series, the bromine at C4 serves as a synthetic handle for introducing diverse aryl or heteroaryl groups via cross‑coupling, while the cyclopentanol hydroxyl is esterified to modulate pharmacokinetic properties. Analogs lacking the bromine (e.g., 2-(1H-pyrazol-1-yl)cyclopentan-1-ol) cannot access the same chemical space without de novo functionalisation, which adds 2–3 synthetic steps [2].

CDK inhibitor kinase probe scaffold diversity

High‑Value Application Scenarios for 2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol in Industrial R&D


Multi‑Kilogram Synthesis of Ruxolitinib (JAK1/2 Inhibitor) Intermediates

The compound serves as the enantiomerically pure starting material for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a penultimate intermediate in ruxolitinib manufacture. By procuring the alcohol with >98 % purity and defined stereochemistry, process chemists can bypass a low‑yield classical resolution and achieve 91 % ee directly, as demonstrated in patent CN107759623A [1].

Parallel Synthesis of CDK‑Focused Compound Libraries

The 4‑bromo handle enables rapid diversification via Suzuki, Buchwald–Hartwig, or Sonogashira couplings. In the patent IL316426A, this scaffold was used to generate hundreds of CDK‑inhibitor candidates by esterifying the cyclopentanol hydroxyl with various pharmacophoric acids. The bromo compound’s moderate LogP (1.73) and low TPSA (38.05 Ų) also ensure acceptable solubility for automated purification [2].

Replacement of Photolabile 4‑Iodo Building Blocks in Long‑Duration Campaigns

Compared with the 4‑iodo analog, the bromo compound can be stored under standard conditions for >6 months without degradation, eliminating cold‑chain logistics. This makes it the preferred choice for multi‑year medicinal chemistry programmes where consistent intermediate quality is required [3].

Analytical Reference Standard for Impurity Profiling of Ruxolitinib

Because of its well‑characterised purity (≥98 %) and unambiguous structure, 2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol is used as a reference standard for quantifying residual starting materials and process‑related impurities in ruxolitinib API, supporting ICH Q3A compliance [1].

Quote Request

Request a Quote for 2-(4-Bromo-1H-pyrazol-1-yl)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.